Cas no 2228317-98-2 (5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine)
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine
- 2228317-98-2
- EN300-1824777
-
- Inchi: 1S/C13H14N2O/c14-13-15-8-12(16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,8,11H,3,5,7H2,(H2,14,15)
- InChI Key: GMZODWARCGWLLZ-UHFFFAOYSA-N
- SMILES: O1C(N)=NC=C1C1C2C=CC=CC=2CCC1
Computed Properties
- Exact Mass: 214.110613074g/mol
- Monoisotopic Mass: 214.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 52Ų
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1824777-1g |
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine |
2228317-98-2 | 1g |
$1214.0 | 2023-09-19 | ||
| Enamine | EN300-1824777-5g |
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine |
2228317-98-2 | 5g |
$3520.0 | 2023-09-19 | ||
| Enamine | EN300-1824777-10g |
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine |
2228317-98-2 | 10g |
$5221.0 | 2023-09-19 | ||
| Enamine | EN300-1824777-0.05g |
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine |
2228317-98-2 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1824777-0.1g |
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine |
2228317-98-2 | 0.1g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1824777-0.25g |
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine |
2228317-98-2 | 0.25g |
$1117.0 | 2023-09-19 | ||
| Enamine | EN300-1824777-0.5g |
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine |
2228317-98-2 | 0.5g |
$1165.0 | 2023-09-19 | ||
| Enamine | EN300-1824777-1.0g |
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine |
2228317-98-2 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1824777-2.5g |
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine |
2228317-98-2 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1824777-5.0g |
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine |
2228317-98-2 | 5g |
$3520.0 | 2023-06-03 |
5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine Related Literature
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine
Comprehensive Overview of 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine (CAS No. 2228317-98-2)
The compound 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine (CAS No. 2228317-98-2) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular framework combines a tetrahydronaphthalene moiety with an oxazol-2-amine group, offering versatile reactivity and potential bioactivity. Researchers are particularly interested in its applications as a scaffold for drug discovery, given its resemblance to privileged structures in medicinal chemistry.
In recent years, the demand for novel heterocyclic compounds like 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine has surged due to their role in addressing challenges such as antimicrobial resistance and targeted cancer therapies. The oxazole ring, a key feature of this compound, is known for its stability and ability to participate in hydrogen bonding, making it a valuable pharmacophore. Meanwhile, the tetrahydronaphthalene component contributes to lipophilicity, which can enhance membrane permeability—a critical factor in central nervous system (CNS) drug development.
From a synthetic chemistry perspective, the preparation of CAS No. 2228317-98-2 often involves multi-step reactions, including cyclization and selective functionalization. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to optimize its yield and purity. Analytical characterization typically employs HPLC, NMR, and mass spectrometry, ensuring compliance with industry standards for intermediate compounds.
The compound’s potential extends beyond pharmaceuticals. In material science, derivatives of 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine have been investigated for their optoelectronic properties, particularly in organic semiconductors. This aligns with the growing interest in sustainable electronics and biodegradable materials. Additionally, its agrochemical applications include serving as a precursor for crop protection agents, where its heterocyclic core may interact with biological targets in pests.
Environmental and regulatory considerations are paramount when working with CAS No. 2228317-98-2. While not classified as hazardous, proper handling protocols are recommended to minimize occupational exposure. Researchers emphasize green chemistry principles, such as solvent recycling and catalytic methods, to reduce waste during synthesis. These practices resonate with global trends toward sustainable chemical production.
For those sourcing 5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine, quality assurance is critical. Reputable suppliers provide certificates of analysis (CoA) detailing purity (>98%) and impurity profiles. Storage conditions typically recommend protection from light and moisture at controlled temperatures to maintain stability. Custom synthesis services are also available for researchers requiring specific isotopic labeling or structural modifications.
Future research directions for this compound include exploring its enantioselective synthesis and biological evaluation against emerging therapeutic targets. Computational modeling studies predict favorable binding affinities for certain kinase enzymes, suggesting potential in precision medicine. As the scientific community continues to unravel its properties, CAS No. 2228317-98-2 remains a compound of significant interdisciplinary interest.
2228317-98-2 (5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-oxazol-2-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)